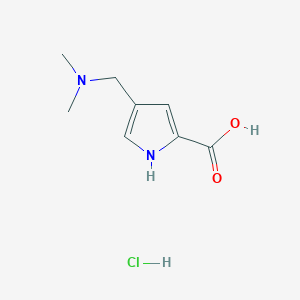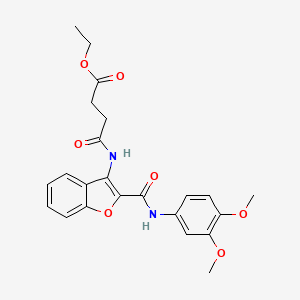
3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, like 2,3-Dimethylphenol, are known to be hygroscopic and insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : A study by Kozhushkov et al. (2010) explored the synthesis of related amines, highlighting the chemical processes and properties of similar compounds. They focused on the preparation of hydrochlorides from various starting materials, providing insights into the synthetic versatility of these compounds (Kozhushkov et al., 2010).
Crystal Structure Analysis : Research conducted by Nitek et al. (2020) involved X-ray diffraction analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to the compound . They analyzed the crystal structures of these derivatives, providing insights into the conformational aspects of similar molecules (Nitek et al., 2020).
Bioconjugation Mechanism Studies : Nakajima and Ikada (1995) examined the mechanism of amide formation in aqueous media, involving carbodiimide hydrochloride and amines. This research provides a foundational understanding of the reactions and interactions involving similar amines in biological contexts (Nakajima & Ikada, 1995).
Organometallic Synthesis : Fischer, Burschka, and Tacke (2014) explored the synthesis of organometallic compounds, including (4-silacyclohexan-1-yl)amines. Their research provides valuable information on the synthesis and potential applications of organometallic derivatives of similar amines (Fischer et al., 2014).
Pharmaceutical Applications : The synthesis and biological activity of n-anthranilic acid derivatives were investigated by Noubade et al. (2009), which included the reaction of similar amines. This research is crucial for understanding the pharmaceutical applications of such compounds (Noubade et al., 2009).
Asymmetric Synthesis in Chemistry : Ding et al. (2010) synthesized a novel amine ligand for use in asymmetric synthesis, demonstrating the utility of similar amines in creating enantiomerically pure compounds (Ding et al., 2010).
Structural Diversity in Organic Chemistry : Roman (2013) utilized a related compound to generate a diverse library of compounds through alkylation and ring closure reactions, emphasizing the structural diversity achievable with these amines (Roman, 2013).
Thermal Behaviour and Protonation Studies : Turpeinen et al. (1988) conducted a comprehensive study on the crystal structure, thermal behaviour, mass spectrum, and protonation of a similar hydrochloride compound, providing valuable insights into the physical and chemical properties of such amines (Turpeinen et al., 1988).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-N-ethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-4-17-15-9-6-8-14(11-15)16-10-5-7-12(2)13(16)3;/h5,7,10,14-15,17H,4,6,8-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQWALDTBTGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC(C1)C2=CC=CC(=C2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)
![3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510341.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)


![Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate](/img/structure/B2510346.png)
![(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2510349.png)


![N-cyclohexyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2510354.png)
![4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510355.png)
